Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry of tert-Butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate
Technical Whitepaper: Physicochemical Profiling and Mass Spectrometry of tert-Butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate
Executive Summary
In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to conformationally restricted, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties and target selectivity. The compound tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate (CAS 1258652-27-5)[1] is a highly specialized bicyclic building block utilized in the synthesis of novel therapeutics. This whitepaper provides an in-depth technical analysis of its structural significance, exact mass profiling, and the standardized analytical workflows required for its verification using High-Resolution Mass Spectrometry (HRMS).
Structural Significance in Modern Drug Discovery
The core architecture of this molecule is based on the 3-azabicyclo[4.2.0]octane ring system, which consists of a piperidine ring fused to a cyclobutane ring.
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Pharmacophore Presentation: The secondary amine at position 3 acts as a versatile attachment point for further functionalization (e.g., via reductive amination or amide coupling).
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Orthogonal Reactivity: The primary amine at position 8 is protected by a tert-butoxycarbonyl (Boc) group[2]. The Boc group is acid-labile, allowing chemists to perform complex transformations at the position-3 nitrogen without unwanted side reactions at position 8.
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Bioisosterism: This rigid, sp³-hybridized diamine scaffold frequently serves as a bioisostere for piperazines or flat anilines, enhancing aqueous solubility and reducing off-target hERG liability.
Quantitative Physicochemical Data: Molecular Weight vs. Exact Mass
In analytical chemistry, distinguishing between molecular weight and exact mass is a critical causality for successful compound verification.
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Molecular Weight (226.32 g/mol ): Calculated using the weighted average of naturally occurring isotopes (e.g., Carbon = 12.011)[3]. This value is strictly macroscopic and is used for stoichiometric calculations when weighing reagents for synthesis.
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Monoisotopic Exact Mass (226.1681 Da): Calculated using the mass of the most abundant, stable isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825)[3]. This is the fundamental value targeted during HRMS analysis to differentiate the compound from nominally isobaric impurities (e.g., compounds with the same nominal mass of 226 Da but different elemental compositions).
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| Chemical Name | tert-Butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate | [1] |
| CAS Registry Number | 1258652-27-5 | [1],[2] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1],[3] |
| Molecular Weight | 226.32 g/mol | [3] |
| Monoisotopic Exact Mass | 226.1681 Da | [3] |
| Calculated [M+H]⁺ Ion | 227.1754 m/z | Calculated |
| Calculated [M+Na]⁺ Ion | 249.1573 m/z | Calculated |
Analytical Workflows: HRMS Determination Protocol
To ensure high scientific integrity, the mass verification of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate must follow a self-validating protocol. The following step-by-step methodology ensures that mass accuracy is maintained within a < 5 ppm error margin.
Step-by-Step Methodology
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System Suitability & Calibration (SST):
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Action: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run.
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Validation: Ensure the mass spectrometer (TOF or Orbitrap) achieves a resolving power of > 20,000 and a mass accuracy of < 2 ppm on known calibrants.
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Sample Preparation:
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Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a stock solution. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).
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Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ ion (m/z 227.1754) required for positive-mode Electrospray Ionization (ESI+).
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Chromatographic Separation (UHPLC):
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Action: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry Acquisition:
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Action: Acquire data in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
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Data Processing & Validation:
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Action: Extract the ion chromatogram (EIC) for m/z 227.1754.
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Validation: The observed mass must fall within ± 0.0011 Da of the calculated exact mass to confirm the C₁₂H₂₂N₂O₂ formula[3].
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Figure 1: Step-by-step LC-HRMS workflow for the analytical verification of the Boc-protected amine.
Mechanistic Insight: ESI-MS Fragmentation Pathway
A critical secondary validation step in mass spectrometry is the analysis of the compound's fragmentation pattern via Collision-Induced Dissociation (CID). Boc-protected amines exhibit a highly predictable and diagnostic fragmentation cascade.
When the parent ion ([M+H]⁺, m/z 227.1754) is subjected to collision energy (typically 15-25 eV), the bulky and acid-labile tert-butyl group undergoes a rapid rearrangement.
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Loss of Isobutylene: The molecule sheds a neutral isobutylene molecule (C₄H₈, exact mass 56.0626 Da), resulting in an intermediate carbamic acid ion at m/z 171.1128.
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Decarboxylation: The unstable carbamic acid intermediate immediately loses carbon dioxide (CO₂, exact mass 43.9898 Da), yielding the free primary amine product ion at m/z 127.1230.
Observing this sequential loss of 100 Da (56 Da + 44 Da) is the definitive structural proof that the synthesized molecule contains an intact Boc-protected amine.
Figure 2: ESI-MS collision-induced dissociation (CID) pathway of the Boc-protected bicyclic amine.
Conclusion
The rigorous physicochemical profiling of tert-butyl N-{3-azabicyclo[4.2.0]octan-8-yl}carbamate is foundational for its successful application in medicinal chemistry. By strictly differentiating between its macroscopic molecular weight (226.32 g/mol ) and its monoisotopic exact mass (226.1681 Da)[3], researchers can deploy high-resolution mass spectrometry to unequivocally verify structural integrity. The standardized protocols and mechanistic fragmentation models provided herein ensure a self-validating framework for analytical quality control.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for C12H22N2O2." PubChem, [Link]
